molecular formula C8H12ClNO B11915891 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 105627-06-3

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene

Cat. No.: B11915891
CAS No.: 105627-06-3
M. Wt: 173.64 g/mol
InChI Key: MHMUHMJDRMQVQU-UHFFFAOYSA-N
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Description

6-(3-Chloropropyl)-4-oxa-5-azaspiro[24]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropylamine with a suitable oxirane derivative, followed by cyclization to form the spiro compound. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
  • 6-(3-Bromopropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
  • 6-(3-Iodopropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene

Uniqueness

This compound is unique due to its specific chlorine substitution, which can influence its reactivity and interactions compared to its bromine and iodine analogs. The presence of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct in its chemical behavior .

Properties

CAS No.

105627-06-3

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

6-(3-chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene

InChI

InChI=1S/C8H12ClNO/c9-5-1-2-7-6-8(3-4-8)11-10-7/h1-6H2

InChI Key

MHMUHMJDRMQVQU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=NO2)CCCCl

Origin of Product

United States

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